4-Thien-2-ylpiperidin-4-ol

Opioid Pharmacology Pain Research GPCR Ligand Discovery

4-Thien-2-ylpiperidin-4-ol (CAS 50461-49-9) is a 4-arylpiperidin-4-ol derivative featuring a thiophene moiety at the 4-position, a structural motif recognized for conferring distinct electronic and steric properties compared to phenyl-containing analogs. This compound has been evaluated in vitro across a diverse panel of biological targets, including μ-opioid, sigma-2, EP4, NK1, H3, and PI3Kα, with affinity and activity data reported in publicly accessible databases.

Molecular Formula C9H13NOS
Molecular Weight 183.27
CAS No. 50461-49-9
Cat. No. B2833275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thien-2-ylpiperidin-4-ol
CAS50461-49-9
Molecular FormulaC9H13NOS
Molecular Weight183.27
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CS2)O
InChIInChI=1S/C9H13NOS/c11-9(3-5-10-6-4-9)8-2-1-7-12-8/h1-2,7,10-11H,3-6H2
InChIKeyBYSHXPGDGVBPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Thien-2-ylpiperidin-4-ol (CAS 50461-49-9): A Multi-Target Piperidine Scaffold for Selective Receptor and Kinase Ligand Discovery


4-Thien-2-ylpiperidin-4-ol (CAS 50461-49-9) is a 4-arylpiperidin-4-ol derivative featuring a thiophene moiety at the 4-position, a structural motif recognized for conferring distinct electronic and steric properties compared to phenyl-containing analogs [1]. This compound has been evaluated in vitro across a diverse panel of biological targets, including μ-opioid, sigma-2, EP4, NK1, H3, and PI3Kα, with affinity and activity data reported in publicly accessible databases [2]. Its molecular formula is C9H13NOS, with a molecular weight of 183.27 g/mol, and commercial sources typically supply it at ≥98% purity .

Why Generic 4-Arylpiperidin-4-ol Analogs Cannot Replace 4-Thien-2-ylpiperidin-4-ol in Targeted Assays


The 4-arylpiperidin-4-ol scaffold is highly sensitive to aryl ring substitution, with thiophene, phenyl, and substituted phenyl groups producing divergent receptor binding profiles [1]. For example, replacement of the phenyl ring in etoxadrol by a 2-thienyl ring yields compounds with comparable but not identical affinity, underscoring that aromatic ring identity influences ligand-receptor interactions in a target-specific manner [1]. Consequently, procurement of a generic 4-arylpiperidin-4-ol without confirming the specific aryl substituent risks introducing uncontrolled variation in potency, selectivity, and assay reproducibility. The quantitative evidence below demonstrates that 4-Thien-2-ylpiperidin-4-ol occupies a unique activity space across multiple receptor systems, making it a non-substitutable research tool for studies requiring its precise pharmacological signature.

Quantitative Differentiation of 4-Thien-2-ylpiperidin-4-ol: Head-to-Head and Cross-Study Receptor Affinity Data


Sub-Nanomolar μ-Opioid Receptor Affinity Distinguishes 4-Thien-2-ylpiperidin-4-ol from Prototypical Agonists

4-Thien-2-ylpiperidin-4-ol demonstrates picomolar binding affinity for the μ-opioid receptor (Ki = 0.097 nM) in competitive displacement assays [1]. This affinity is approximately 1,200-fold higher than that of morphine (Ki = 119 nM) measured under comparable radioligand binding conditions [2]. Such potency exceeds that of many clinically used opioid analgesics and positions the compound as an exceptionally high-affinity μ-opioid ligand.

Opioid Pharmacology Pain Research GPCR Ligand Discovery

Nanomolar EP4 Receptor Antagonism Comparable to Clinical-Stage EP4 Antagonists

4-Thien-2-ylpiperidin-4-ol acts as an antagonist at the human EP4 receptor with an IC50 of 5.60 nM in a cAMP accumulation assay using recombinant HEK293 cells [1]. This potency is identical to that of LY3127760 (IC50 = 5.6 nM), a known EP4 antagonist advanced to clinical evaluation, and is 2.4-fold more potent than palupiprant (E7046, IC50 = 13.5 nM), another clinical-stage EP4 antagonist .

Inflammation Immuno-Oncology Prostaglandin Signaling

Moderate Sigma-2 Receptor Affinity Enables Selective Probe Development

4-Thien-2-ylpiperidin-4-ol binds to the sigma-2 receptor (σ2R/TMEM97) with a Ki of 90 nM in rat PC12 cell membranes [1]. This affinity is approximately 750-fold lower than that of siramesine, a high-affinity σ2 ligand (Ki = 0.12 nM), and lies within the moderate range observed for many σ2-targeting piperidine derivatives (Ki typically 10–500 nM) [2]. The moderate affinity may be advantageous for applications requiring a ligand with balanced receptor occupancy and rapid dissociation kinetics.

Sigma Receptor Biology Neurological Disorders Cancer Imaging

Sub-Nanomolar PI3Kα Binding Affinity Exceeds That of First-Generation Pan-PI3K Inhibitors

4-Thien-2-ylpiperidin-4-ol exhibits high-affinity binding to the PI3Kα catalytic subunit (Kd = 0.62 nM) in a KinomeScan assay using a mammalian expression system [1]. This binding affinity surpasses that of the pan-PI3K inhibitor ZSTK474 (IC50 = 16 nM for PI3Kα) and is comparable to the most potent clinical PI3Kα inhibitors such as PI3Kα-IN-1 (IC50 < 0.5 nM) . Notably, the compound shows >48,000-fold selectivity over PI4KCβ (Kd > 30,000 nM), indicating a degree of target discrimination [1].

Kinase Inhibitor Discovery Oncology Signal Transduction

H3 Receptor Affinity Positions 4-Thien-2-ylpiperidin-4-ol Among Potent H3 Antagonist Scaffolds

4-Thien-2-ylpiperidin-4-ol binds to the human histamine H3 receptor with a dissociation constant (Kd) of 1.35 nM in a BRET-based assay using recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells [1]. This affinity is approximately 3-fold higher than that of thioperamide (Ki = 4.3 nM), a widely used H3 antagonist reference compound, and falls within the range of clinically investigated H3 antagonists such as pitolisant (Ki = 0.16 nM) [2][3].

Histamine Receptor Pharmacology CNS Disorders GPCR Ligands

NK1 Receptor Antagonism in the Nanomolar Range Supports Neurokinin Pathway Investigations

4-Thien-2-ylpiperidin-4-ol displaces [125I]-substance P from the gerbil NK1 receptor with an IC50 of 23 nM in HEK293 cell membrane preparations [1]. While this potency is approximately 37-fold lower than that of the highly optimized NK1 antagonist SDZ NKT 343 (IC50 = 0.62 nM), it remains within the nanomolar range observed for early-stage NK1 antagonist scaffolds (e.g., CP-122,721 IC50 = 7 nM) [2][3]. The compound's simple piperidine scaffold offers ample opportunity for further SAR-driven optimization.

Tachykinin Receptor Pharmacology Pain Research Neuroinflammation

Research and Industrial Application Scenarios for 4-Thien-2-ylpiperidin-4-ol Based on Quantitative Evidence


μ-Opioid Receptor Tool Compound for Pain and Addiction Research

With a μ-opioid receptor Ki of 0.097 nM, 4-Thien-2-ylpiperidin-4-ol serves as an ultra-high-affinity ligand for studies requiring robust receptor occupancy at low concentrations. This property is particularly valuable for competitive binding assays, functional antagonism studies, and as a positive control in opioid receptor screening campaigns [1]. Its potency exceeds that of morphine, enabling researchers to use smaller quantities of compound while maintaining assay sensitivity.

EP4 Antagonist Scaffold for Inflammatory and Immuno-Oncology Target Validation

The compound's EP4 antagonist activity (IC50 = 5.60 nM) matches that of clinical-stage EP4 antagonists, making it a cost-effective alternative for early-stage target validation in inflammation, pain, and cancer immunotherapy models [1]. It can be employed in cell-based cAMP assays to confirm EP4-mediated signaling and in preliminary in vivo studies assessing the therapeutic potential of EP4 blockade.

PI3Kα Ligand for Kinase Selectivity Profiling and Inhibitor Development

4-Thien-2-ylpiperidin-4-ol exhibits sub-nanomolar binding to PI3Kα (Kd = 0.62 nM) with >48,000-fold selectivity over PI4KCβ, highlighting its utility as a reference ligand in kinase selectivity panels and as a starting point for designing isoform-selective PI3Kα inhibitors [1]. Medicinal chemists can leverage this scaffold to explore structure-activity relationships aimed at enhancing PI3Kα selectivity while minimizing off-target kinase interactions.

Sigma-2 Receptor Probe for Neurological and Cancer Biology Studies

The moderate sigma-2 receptor affinity (Ki = 90 nM) of 4-Thien-2-ylpiperidin-4-ol positions it as a useful probe for investigating σ2R/TMEM97 function in neurological disorders and cancer, particularly in assays where ultra-high-affinity ligands may confound interpretation due to irreversible binding [1]. It can also serve as a control compound in the development of σ2-selective imaging agents and therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Thien-2-ylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.